
BRD4884
描述
BRD4884 is a kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key enzyme regulating gene expression through histone and non-histone protein deacetylation. It belongs to the ortho-amino anilide chemical series and exhibits unique slow on/off binding kinetics for HDAC2, resulting in prolonged target engagement . Preclinical studies demonstrate its ability to enhance histone acetylation (e.g., H4K12 and H3K9) in neuronal cultures and rescue cognitive deficits in neurodegenerative mouse models, such as CK-p25 mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide typically involves multiple steps. One common route starts with the preparation of 4’-Fluoro-[1,1’-biphenyl]-4-amine. This intermediate can be synthesized by the reduction of 4’-Fluoro-[1,1’-biphenyl]-4-nitro compound using hydrogen gas in the presence of a palladium catalyst .
The next step involves the formation of the oxane ring. This can be achieved by reacting the amine with an appropriate oxirane derivative under basic conditions. The final step is the formation of the carboxamide group, which can be accomplished by reacting the oxane derivative with a carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Inhibition Kinetics and Selectivity
BRD4884 exhibits isoform-specific inhibition due to differential binding kinetics:
Parameter | HDAC1 | HDAC2 | HDAC3 |
---|---|---|---|
IC₅₀ (μM) | 0.029 ± 0.012 | 0.062 ± 0.031 | 1.09 ± 0.38 |
Residence time (T₁/₂, min) | 20 | 143 | N/A |
Selectivity (vs HDAC3) | 17-fold | 17-fold | — |
- Mechanism : Slow-on/slow-off binding kinetics for HDAC2 (T₁/₂ = 143 min) vs fast-on/faster-off for HDAC1 (T₁/₂ = 20 min) .
- Thermodynamic selectivity : 4-fluorophenyl and tetrahydropyran groups enhance HDAC1/2 affinity over HDAC3 by occupying isoform-specific cavities .
Structural Basis of Binding (X-ray Crystallography)
The this compound:HDAC2 complex (PDB: 5IWG) reveals:
- Zn²⁺ coordination : Anilide -NH₂ binds Zn²⁺ (2.8 Å) alongside Asp181, His183, and Asp269 .
- Hydrogen bonding :
- Hydrophobic interactions : 4-Fluorophenyl group sandwiched between Leu144 and Met35 .
In Vivo Stability and Brain Penetration
- Half-life : 0.9 hours in mice .
- Brain-to-plasma ratio : 1.29 (AUC-based) .
- Free fraction in brain : 6% (predicted) .
Functional Outcomes
- Acetylation effects : Increases histone H3K9 and H4K12 acetylation in neuronal cultures .
- Target engagement : Sustained HDAC2 inhibition correlates with prolonged residence time .
Comparative Kinetic Analysis
This compound vs analogs (e.g., BRD7232):
Compound | HDAC2 Kᵢ (μM) | HDAC2 T₁/₂ (min) | Brain Penetration |
---|---|---|---|
This compound | 0.346 | 143 | 1.29 |
BRD7232 | 0.519 | 132 | 0.62 |
- Design insight : Pyran oxygen’s H-bond with water is critical for HDAC2 selectivity; substitution reduces potency by 20–75-fold .
Synthetic Modifications and SAR
科学研究应用
Scientific Research Applications
-
Cancer Therapy
- Anti-Cancer Properties : BRD4884 has been studied for its potential anti-cancer effects, particularly in breast cancer. Its ability to selectively inhibit HDAC2 allows for the modulation of gene expression that can suppress tumor growth and induce apoptosis in cancer cells .
- Combination Therapies : Research indicates that combining this compound with other therapeutic agents enhances its efficacy against various cancer types, including triple-negative breast cancer (TNBC). This synergistic effect is attributed to the dual-target approach that combines this compound with other inhibitors, such as PARP1 inhibitors .
-
Neurobiology
- Neuroprotective Effects : In studies involving primary mouse neuronal cell cultures, this compound demonstrated neuroprotective properties by increasing histone acetylation, which is linked to improved neuronal function and survival . This suggests potential applications in neurodegenerative diseases where HDAC inhibition may restore normal gene expression patterns.
-
Epigenetic Modulation
- Research on Epigenetics : this compound serves as a valuable tool for studying epigenetic modifications and their implications in various biological processes. Its selective inhibition of HDAC2 allows researchers to investigate the specific roles of this isoform in cellular differentiation and development .
Data Table: Inhibition Potency of this compound
Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (HDAC2/HDAC1) |
---|---|---|---|
This compound | HDAC1 | 0.029 | 17-fold |
HDAC2 | 0.062 |
Case Studies
- Study on Histone Acetylation : A study published in Bioorganic & Medicinal Chemistry highlighted the kinetic selectivity of this compound for HDAC2 over HDAC1. The study demonstrated that this compound increased histone acetylation levels significantly, suggesting its potential as a therapeutic agent in conditions requiring modulation of gene expression .
- In Vivo Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable brain permeability and a moderate predicted free fraction in brain tissue, indicating its suitability for neurological applications. The half-life of this compound was noted to be approximately 0.9 hours, which is beneficial for therapeutic interventions requiring sustained action within the central nervous system .
作用机制
The mechanism of action of N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
BRD4884 vs. BRD6688
Structural and Kinetic Differences :
- This compound : Features a pyran-derived linker and a hydrophobic p-fluorophenyl group in the 14 Å cavity. Exhibits slow on/off kinetics for HDAC2 (half-life = 143 minutes) and fast kinetics for HDAC1 (half-life = 20 minutes), achieving 7-fold kinetic selectivity for HDAC2 over HDAC1 .
- BRD6688 : Uses a morpholine linker and aromatic motifs, leading to slower off-rates (HDAC2 half-life = 381 minutes) and higher brain penetration (fu = 0.54). Shows >50% HDAC2 target engagement in vivo, compared to ≤10% for this compound .
Functional Outcomes :
- Both compounds increase H4K12 acetylation in hippocampal neurons and improve fear-conditioning memory in CK-p25 mice. However, BRD6688 restores freezing behavior to normal levels at 1 mg/kg, while this compound requires higher doses for similar effects .
- BRD6688’s superior pharmacokinetics and sustained HDAC2 engagement make it more effective in vivo despite comparable in vitro potency .
Table 1: Key Parameters of this compound and BRD6688
This compound vs. BRD7232
Selectivity Profiles :
- BRD7232 : A structural analog with kinetic selectivity for HDAC1 over HDAC2, contrasting with this compound’s HDAC2 preference. This divergence arises from differences in linker chemistry and cavity-binding groups .
- BRD7232 ’s IC50 for HDAC4 is 0.168 fM, making it less potent than this compound (0.062 fM) against this isoform .
Therapeutic Implications :
- BRD7232’s HDAC1 selectivity may favor applications in cancers where HDAC1 overexpression drives pathology, whereas this compound’s HDAC2 bias aligns with neurological disorders .
This compound vs. Pan-HDAC Inhibitors
Example Compound : Tacedinaline (pan-HDAC inhibitor, micromolar potency).
- BRD6929: A derivative of tacedinaline with a thiophene substitution, achieving nanomolar potency and HDAC1/2 selectivity. Unlike this compound, BRD6929’s design prioritizes thermodynamic over kinetic selectivity .
Advantages of this compound :
- Reduced off-target effects due to kinetic selectivity, minimizing toxicity associated with pan-HDAC inhibition (e.g., cardiac toxicity) .
Challenges and Limitations
- HDAC1 Cross-Reactivity : this compound’s intermittent HDAC1 inhibition may contribute to its cognitive effects, complicating mechanistic interpretations .
- Brain Penetration : Low free fraction (fu = 0.06) limits in vivo efficacy compared to BRD6688 .
- Species-Specific Variability : Most data are derived from murine models; human pharmacokinetics remain uncharacterized.
生物活性
BRD4884 is a potent and selective inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC2. Its biological activity has been extensively studied, revealing significant implications for cancer therapy and neurodegenerative diseases. This article consolidates findings from various research studies, highlighting the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications.
This compound acts primarily by inhibiting HDAC2, an enzyme involved in the removal of acetyl groups from histones, which leads to a more condensed chromatin structure and reduced gene expression. By inhibiting HDAC2, this compound promotes histone acetylation, thereby enhancing the transcription of genes that may be silenced in cancer and other diseases.
Key Findings:
- Selectivity : this compound exhibits a high degree of selectivity for HDAC2 over other isoforms such as HDAC1 and HDAC3. The reported IC50 values are 0.029 μM for HDAC1 and 0.062 μM for HDAC2, demonstrating a greater than 17-fold selectivity against HDAC3 .
- Kinetic Properties : The compound shows slow-on/slow-off binding kinetics for HDAC2, with a half-life (T1/2) of 143 minutes compared to just 20 minutes for HDAC1. This prolonged residence time on HDAC2 enhances its therapeutic potential by maintaining effective inhibition over extended periods .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good brain permeability, which is crucial for its application in neurological disorders. The brain-to-plasma ratio is approximately 1.29, with a moderate predicted free fraction of 6% based on tissue binding assays . These properties suggest that this compound can effectively reach its target in the central nervous system.
Table 1: Inhibition Potency of this compound on HDAC Isoforms
Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | Selectivity (HDAC2/HDAC3) |
---|---|---|---|
This compound | 0.029 ± 0.012 | 0.062 ± 0.031 | ≥17-fold |
BRD6688 | 0.011 ± 0.003 | 0.049 ± 0.005 | Not specified |
The data indicates that both this compound and BRD6688 are highly effective at inhibiting HDACs, with this compound showing notable selectivity towards HDAC2.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Neurodegenerative Diseases : In models of neurodegeneration, treatment with this compound has been shown to reverse synaptic loss and cognitive deficits associated with increased levels of HDAC2 . This suggests its potential as a neuroprotective agent.
- Cancer Therapy : In various cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation through its action on histone acetylation pathways .
常见问题
Basic Research Questions
Q. What is the mechanistic basis of BRD4884 as an HDAC inhibitor, and how does it differ from other HDAC-targeting compounds?
this compound is a selective inhibitor of histone deacetylase 4 (HDAC4) with an IC50 of 0.062 fM, demonstrating high potency compared to other inhibitors like BRD7232 (IC50 = 0.168 fM) . Mechanistically, HDAC inhibitors like this compound increase chromatin acetylation by blocking deacetylase activity, thereby modulating gene expression. This compound’s selectivity for HDAC4 over other isoforms (e.g., HDAC2) can be validated via in vitro enzymatic assays and structural docking studies to compare binding affinities .
Q. How should researchers design experiments to assess this compound’s efficacy in modulating chromatin acetylation?
- Experimental Design :
- Use cell-based assays (e.g., Western blot, immunofluorescence) to measure acetylation markers (e.g., AcH3K9, AcH4K12) post-BRD4884 treatment. Include controls (e.g., DMSO) and comparator compounds (e.g., BRD6688) to evaluate synergistic effects .
- Dose-response curves should be generated to determine EC50 values, ensuring reproducibility by adhering to standardized protocols (e.g., enzyme activity assays in triplicate) .
Q. What methodologies are critical for determining this compound’s IC50 in enzymatic inhibition studies?
- Assay Setup : Use recombinant HDAC4 enzyme in fluorometric or colorimetric assays with acetylated substrates (e.g., Boc-Lys(Ac)-AMC).
- Data Analysis : Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) and validate with kinetic studies to rule off-target effects. Report raw data and statistical parameters (e.g., R<sup>2</sup>, confidence intervals) to ensure transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects across different cellular models?
- Root-Cause Analysis :
- Compare experimental variables (e.g., cell type, HDAC isoform expression levels, treatment duration). For example, this compound’s synergy with BRD6688 in one model may not translate to others due to differential HDAC complex formation .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .
Q. What strategies optimize this compound’s synergistic potential with other epigenetic modulators?
- Combinatorial Screening : Perform high-throughput screens (e.g., CRISPR-Cas9 knockouts, small-molecule libraries) to identify partners enhancing this compound’s efficacy. For example, BRD6688 co-treatment amplifies acetylation by targeting complementary pathways .
- Mechanistic Validation : Use transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., Gene Ontology) to map synergistic gene networks .
Q. How do researchers address this compound’s pharmacokinetic limitations in in vivo studies?
- Model Selection : Use transgenic animals with tissue-specific HDAC4 overexpression to mimic human disease contexts.
- Bioavailability Enhancement : Employ nanoparticle delivery systems or prodrug modifications to improve blood-brain barrier penetration, critical for neuroepigenetic studies .
Q. What frameworks ensure ethical and reproducible this compound research in preclinical models?
- Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., IACUC protocols) and human cell-line authentication (e.g., STR profiling) .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including blinding, randomization, and detailed methods in supplementary materials .
Q. Methodological Guidelines for this compound Research
- Data Reporting : Include raw IC50 curves, cell viability data, and negative controls in supplementary files. Reference datasets using DOI or hyperlinks .
- Contradiction Management : Use PICO framework (Population, Intervention, Comparison, Outcome) to standardize research questions and reduce variability .
- Peer Review Preparedness : Preemptively address reviewer concerns by citing conflicting studies (e.g., this compound’s isoform selectivity) and justifying methodological choices .
属性
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDNONWGMYBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。